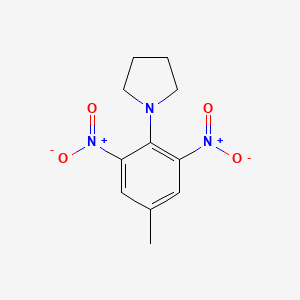
1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is attached to a phenyl ring that is substituted with a methyl group and two nitro groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the substituted phenyl ring. The spatial arrangement of these groups and their substituents would play a significant role in the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The nitro groups are electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could increase the compound’s reactivity. The pyrrolidine ring could contribute to the compound’s solubility in certain solvents .
科学的研究の応用
Molecular and Crystal Structure Analysis
1-(4-Methyl-2,6-dinitrophenyl)pyrrolidine and similar compounds have been studied for their molecular and crystal structures. For instance, 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, a related compound, was obtained in a reaction involving 4-chlorobenzenethiol and 2,4-dinitrophenyl-aminomaleimide. This study highlighted its orthorhombic crystal formation and the interconnected rigid rings in its molecular structure, offering insights into the chemical properties and potential applications of such compounds (Ratajczak-Sitarz et al., 1990).
Chemical Reaction Studies
Research has also focused on the reactions involving compounds similar to this compound. For example, the reaction of N-(2-Methylpropenyl)-pyrrolidin with diphenylcyclopropenone was studied, leading to the isolation of specific byproducts. This research provides a deeper understanding of the chemical behavior and reaction pathways of such compounds (Bilinski & Dreiding, 1972).
Polymer Synthesis
A novel pyridine-containing aromatic diamine monomer was synthesized, which can be related to this compound in its structure. This synthesis process and the resulting polyimides have implications for the development of materials with specific properties like thermal stability and mechanical strength (Yan et al., 2011).
Anticonvulsant Agents
Compounds structurally similar to this compound have been investigated for their potential as anticonvulsant agents. For instance, 2-methylpyridinium and pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates demonstrated significant anticonvulsant activity even at low concentrations (Mangaiyarkarasi & Kalaivani, 2013).
Kinetic Studies and Reaction Mechanisms
The kinetics and mechanism of reactions involving compounds akin to this compound have been studied extensively. These studies help understand the reaction rates and pathways, contributing to the broader understanding of these types of chemical reactions (Castro et al., 2004).
Chemosensor Applications
A novel fluorescent poly(pyridine-imide) acid, structurally related to this compound, was synthesized and used as a chemosensor. This demonstrates the potential application of similar compounds in sensing technologies (Wang et al., 2008).
将来の方向性
特性
IUPAC Name |
1-(4-methyl-2,6-dinitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGQQGHLIBHAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
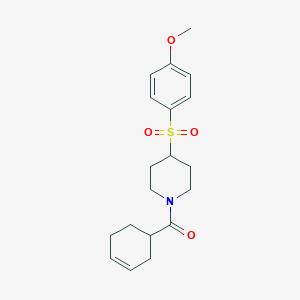
![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-fluorobenzo[d]thiazole](/img/structure/B2444547.png)
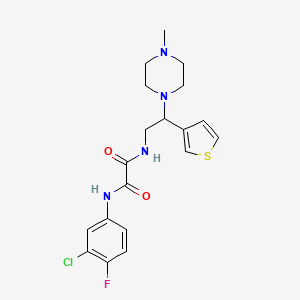
![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)

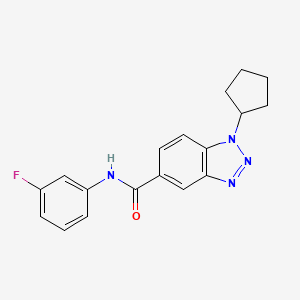
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2444556.png)
![8-[4-(3-Chloro-phenyl)-piperazin-1-yl]-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2444557.png)


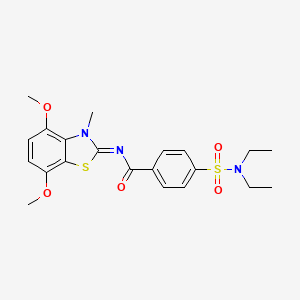
![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)
